N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Description
N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is a complex organic compound with a unique structure that combines a pyrazole ring with a tetrahydrobenzoannulene framework
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-13(15-11-18-20(2)12-15)19-17-10-6-4-8-14-7-3-5-9-16(14)17/h3,5,7,9,11-13,17,19H,4,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHAKYNJRCVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2CCCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by its attachment to the tetrahydrobenzoannulene moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It may have potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can be compared with other compounds that have similar structures or functional groups, such as:
- Pyrazole derivatives : These compounds share the pyrazole ring and may have similar biological activities.
- Tetrahydrobenzoannulene derivatives : These compounds share the tetrahydrobenzoannulene framework and may have similar chemical properties.
Uniqueness
The uniqueness of N-[1-(1-methylpyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine lies in its combined structure, which may confer unique chemical and biological properties not found in other compounds. This makes it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
